molecular formula C23H20ClN7 B129369 Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 151327-07-0

Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No. B129369
CAS RN: 151327-07-0
M. Wt: 429.9 g/mol
InChI Key: TXKVGHLYOXKZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has attracted significant attention in scientific research due to its potential use in the development of new drugs. This compound has a complex molecular structure and possesses unique properties that make it a promising candidate for drug discovery.

Mechanism of Action

The exact mechanism of action of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. However, its complex molecular structure and limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets in the body.

Synthesis Methods

The synthesis of Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a pyrimidine precursor with a chloroalkylpyrazole derivative in the presence of a palladium catalyst to form the desired compound.

Scientific Research Applications

Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

properties

CAS RN

151327-07-0

Product Name

Pyrazolo(1,5-a)pyrimidine, 7-chloro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Molecular Formula

C23H20ClN7

Molecular Weight

429.9 g/mol

IUPAC Name

7-chloro-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H20ClN7/c1-2-5-20-19(22(24)31-21(26-20)12-13-25-31)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23-27-29-30-28-23/h3-4,6-13H,2,5,14H2,1H3,(H,27,28,29,30)

InChI Key

TXKVGHLYOXKZDO-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl

Canonical SMILES

CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl

Other CAS RN

151327-07-0

Origin of Product

United States

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